N,N-Diisopropylmethylamine

Vue d'ensemble

Description

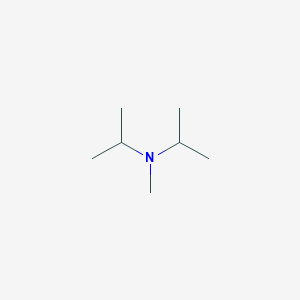

N,N-Diisopropylmethylamine, also known as N-Methyldiisopropylamine, is a clear colorless to slightly yellow liquid . It is an acyclic tertiary amine . The compound is commercially available .

Synthesis Analysis

N,N-Diisopropylmethylamine finds extensive applications in scientific research, serving as a key component in the synthesis of diverse compounds, including amines, alcohols, and amides. Its utility extends to the synthesis of pharmaceuticals, agrochemicals, polymers, and other organic substances .Molecular Structure Analysis

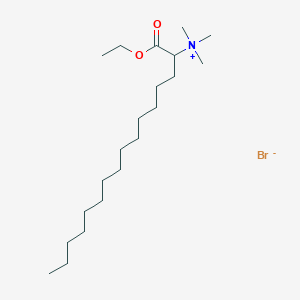

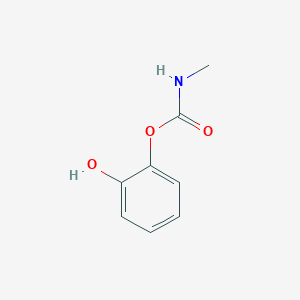

The molecular formula of N,N-Diisopropylmethylamine is C7H17N . It consists of a central nitrogen atom that is bonded to a methyl group and two isopropyl groups .Chemical Reactions Analysis

The protonation of N,N-Diisopropylmethylamine leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase .Physical And Chemical Properties Analysis

N,N-Diisopropylmethylamine has a molecular weight of 115.22 g/mol . It has a refractive index of n20/D 1.411 (lit.) . The density of N,N-Diisopropylmethylamine is 0.754 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Diverse Compounds

N,N-Diisopropylmethylamine is used as a key component in the synthesis of diverse compounds, including amines, alcohols, and amides . It plays a crucial role in facilitating chemical reactions and enhancing the yield of desired products.

Pharmaceuticals

In the pharmaceutical industry, N,N-Diisopropylmethylamine is used in the synthesis of various drugs . Its unique chemical properties make it a valuable ingredient in the development of new medications.

Agrochemicals

N,N-Diisopropylmethylamine is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and for enhancing crop yield.

Polymers

This compound is used in the synthesis of polymers . Polymers have a wide range of applications, from packaging materials to automotive parts, and N,N-Diisopropylmethylamine plays a key role in their production.

Organic Substances

N,N-Diisopropylmethylamine is used in the synthesis of various organic substances . These substances have numerous applications in industries such as textiles, paints, and coatings.

Detection of Primary Amines

Although not directly related to N,N-Diisopropylmethylamine, it’s worth noting that similar compounds are used for the detection of primary amines . This is crucial in various research and industrial applications.

Mécanisme D'action

Target of Action

N,N-Diisopropylmethylamine, also known as Hünig’s base, is a sterically hindered amine . It is a non-nucleophilic base . The primary targets of this compound are small protons, as the two isopropyl groups and one ethyl group shield the nitrogen atom, allowing it to interact only with small protons .

Mode of Action

The compound acts by accepting protons due to its basic nature . It is commonly employed for substitution reactions . It can also act as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Biochemical Pathways

It is known to be used in organic chemistry as a base , suggesting that it may be involved in various biochemical reactions that require a base. For example, it can be used in the alkylation reactions of secondary amines to produce tertiary amines .

Pharmacokinetics

Given its chemical properties such as its density (0754 g/mL at 20 °C) and boiling point (114°C) , it can be inferred that these properties may influence its pharmacokinetics.

Safety and Hazards

N,N-Diisopropylmethylamine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . It is advised to avoid inhaling the substance/mixture and to avoid the generation of vapors/aerosols. It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXMEYARGEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338190 | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diisopropylmethylamine | |

CAS RN |

10342-97-9 | |

| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)